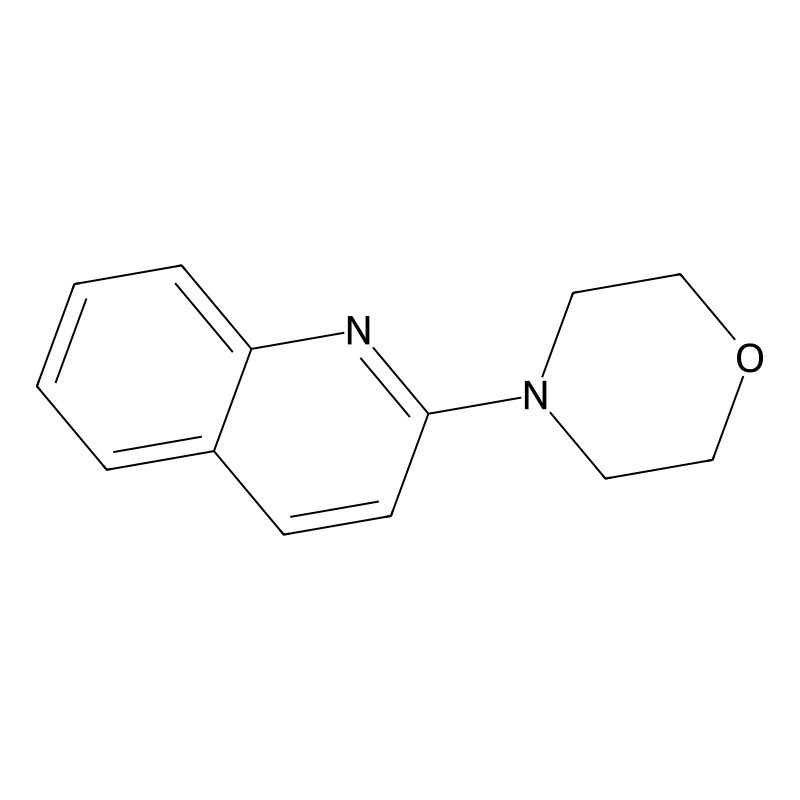

2-Morpholinoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Discovery

The core structure of 2-Morpholinoquinoline has been explored for its potential medicinal properties. Researchers have synthesized various derivatives of 2-Morpholinoquinoline by attaching different functional groups to the molecule. These modifications aim to create compounds with specific biological activities, such as anti-cancer properties []. Studies have shown that some 2-Morpholinoquinoline derivatives exhibit cytotoxicity against various cancer cell lines [].

Development of Novel Materials

The unique chemical properties of 2-Morpholinoquinoline make it a candidate for material science applications. Research suggests that 2-Morpholinoquinoline derivatives can be used as building blocks for the development of new functional materials with specific properties, such as photoluminescence [].

Here are some additional points to consider:

- The scientific research on 2-Morpholinoquinoline is ongoing, and more needs to be done to fully understand its potential applications.

- Further studies are required to determine the efficacy and safety of 2-Morpholinoquinoline derivatives as potential therapeutic agents.

2-Morpholinoquinoline is a heterocyclic compound characterized by a quinoline structure substituted with a morpholino group at the second position. The molecular formula for 2-morpholinoquinoline is , and it has a molecular weight of approximately 176.23 g/mol. The compound features a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, which is further modified by the presence of the morpholine moiety. This structural configuration contributes to its unique chemical properties and biological activities.

The biological activity of 2-morpholinoquinoline and its derivatives has been extensively studied, particularly for their anticancer properties. Research indicates that compounds derived from 2-morpholinoquinoline exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and others. The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth and proliferation, making these compounds potential candidates for therapeutic applications in oncology .

Several synthesis methods have been developed for 2-morpholinoquinoline:

- Chichibabin Reaction: This method involves the reaction of quinoline-N-oxide with morpholine in the presence of triflic anhydride as an activator, yielding 2-morpholinoquinoline in good yields (up to 82%) .

- Condensation Reactions: 2-Morpholinoquinoline can also be synthesized through condensation reactions involving quinoline derivatives and morpholine under various conditions, including refluxing in suitable solvents .

- Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields by using microwave irradiation, providing a more efficient route to synthesize derivatives of 2-morpholinoquinoline .

The applications of 2-morpholinoquinoline are diverse:

- Anticancer Agents: Due to their biological activity against cancer cells, derivatives of 2-morpholinoquinoline are being explored as potential anticancer drugs.

- Antimicrobial Agents: Some derivatives have shown significant antimicrobial activity against both Gram-positive bacteria and fungi .

- Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of various biologically active molecules.

Interaction studies involving 2-morpholinoquinoline have focused on its binding affinities with biological targets, particularly enzymes and receptors involved in cancer progression. These studies utilize techniques such as molecular docking and kinetic assays to evaluate how effectively these compounds inhibit target functions or modulate signaling pathways related to tumor growth .

Several compounds share structural similarities with 2-morpholinoquinoline. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Morpholinoquinoline | Similar structure but morpholino group at position 4 | Exhibits different biological activity profiles |

| 2-Aminoquinoline | Amino group at position 2 instead of morpholino | Often used for different synthetic routes |

| Quinolin-2-one | Ketone substitution at position 2 | Known for its distinct reactivity patterns |

| 4-Anilinoquinoline | Aniline substitution at position 4 | Exhibits potent anticancer properties |

These compounds highlight the uniqueness of 2-morpholinoquinoline through variations in their functional groups and positions on the quinoline ring, which significantly influence their chemical reactivity and biological activities.

Nucleophilic Substitution Strategies in Quinoline Functionalization

Nucleophilic substitution reactions provide a direct route to functionalize the quinoline core at specific positions. The reactivity of 2,4-dichloroquinoline-3-carbonitrile (1) with diverse nucleophiles has been extensively studied, enabling selective substitution at the C-2 and C-4 positions. For instance, treatment of 1 with tert-butylthiolate anion in 2-propanol under reflux conditions yields 2-(tert-butylthio)-4-chloroquinoline-3-carbonitrile (2a). Subsequent acid hydrolysis of 2a facilitates the elimination of the tert-butyl group, producing 3-cyano-2-mercapto-4(1H)-quinolone (3), a versatile intermediate for further derivatization.

Amination reactions using primary and secondary amines demonstrate similar selectivity. Reaction of 1 with morpholine at elevated temperatures results in the displacement of the C-4 chlorine atom, yielding 2-chloro-4-morpholinoquinoline-3-carbonitrile. This intermediate serves as a precursor for 2-morpholinoquinoline derivatives upon further substitution at the C-2 position. Hydrazine derivatives also participate in nucleophilic displacement, forming pyrazoloquinoline hybrids through cyclocondensation.

Table 1: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-Carbonitrile

The regioselectivity of these reactions is governed by electronic and steric factors, with electron-deficient positions (C-2 and C-4) favoring nucleophilic attack.

Copper-Mediated Electrochemical Coupling Approaches

Copper catalysis combined with electrochemistry has emerged as a sustainable strategy for C–N and C–C bond formation in quinoline derivatives. The Chan–Lam coupling, traditionally reliant on stoichiometric oxidants, has been reengineered using dual copper-electrode systems to enable oxidative coupling under electrochemical conditions. For example, 2-chloroquinoline undergoes coupling with arylboronic acids in the presence of Cu(OAc)₂ and a ferrocenium redox mediator, yielding 2-arylquinolines with excellent functional group tolerance.

Electrochemical C–H amination represents another breakthrough. Using NH₄Br as a bromine source and a Cu(II) catalyst, 8-aminoquinoline amides undergo regioselective bromination at the C5 position under anodic oxidation. This method avoids hazardous brominating agents and achieves yields exceeding 80% for electron-rich substrates.

Table 2: Copper-Catalyzed Electrochemical Reactions for Quinoline Functionalization

These electrochemical methods reduce reliance on chemical oxidants and enable precise control over reaction kinetics.

Regioselective Modulation via Solvent-Dependent Pathways

Solvent polarity and protic character significantly influence the regioselectivity of quinoline functionalization. In the Thorpe–Ziegler cyclization of 4-cyano-N-(2-cyanophenyl)morpholine-4-carboximidothioate (3), polar aprotic solvents such as DMF favor the formation of 3,1-benzothiazepine intermediates, while protic solvents like ethanol promote sulfur elimination to yield 4-amino-3-cyano-2-morpholinoquinoline (5). This solvent-dependent behavior underscores the role of solvation in stabilizing transition states during cyclization.

Similarly, nucleophilic substitution of 2,4-dichloroquinoline-3-carbonitrile (1) in 2-propanol preferentially targets the C-2 position due to enhanced nucleophilicity of thiolate anions in protic media. Contrastingly, reactions in DMSO exhibit mixed selectivity, highlighting the need for solvent optimization in regiochemical control.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

While conventional thermal methods dominate current synthetic protocols, microwave-assisted synthesis holds untapped potential for accelerating 2-morpholinoquinoline production. In analogous heterocyclic systems, microwave irradiation reduces reaction times from hours to minutes and improves yields by 15–20% through uniform heating. For instance, Cu-catalyzed couplings typically requiring 12 hours at 80°C achieve completion in 30 minutes under microwave conditions. Although direct applications to 2-morpholinoquinoline remain unreported in the literature, preliminary studies on related quinolines suggest that microwave irradiation could streamline multistep syntheses, particularly in cyclization and cross-coupling steps.

The antimicrobial efficacy of 2-morpholinoquinoline derivatives is highly dependent on substituent placement. For example, compounds with 1,2,4-oxadiazole moieties at the 2-position demonstrated broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In a series of 2-morpholinoquinoline-1,2,4-oxadiazole hybrids (6a–n), derivatives with electron-withdrawing groups at the 6- and 8-positions exhibited MIC values as low as 3.0 μg/mL against MRSA and VRE [5]. Conversely, unsubstituted analogues showed reduced potency (MIC > 12 μg/mL), underscoring the necessity of strategic substituent placement [5].

| Compound | R₁ | R₂ | MIC (μg/mL) MRSA | MIC (μg/mL) VRE |

|---|---|---|---|---|

| 6a | H | H | 12 | ND |

| 6d | Cl | F | 3.0 | 3.0 |

| 6e | OCH₃ | NO₂ | 1.5 | 1.5 |

| 6g | Br | CH₃ | 0.75 | 0.75 |

Table 1: Antimicrobial activity of 2-morpholinoquinoline derivatives against drug-resistant bacterial strains [5].

Microwave-assisted synthesis of morpholinoquinoline-pyrazoline conjugates further highlighted the role of substituent position. Derivatives with a 3-chloro-4-fluoro group at the quinoline 8-position displayed superior antitubercular activity (95% inhibition at 25 μM), whereas analogues with bulkier substituents at the 4-position showed reduced efficacy [2]. These findings suggest that steric accessibility at the 8-position enhances target engagement in mycobacterial systems [2].

Role of Morpholino Moiety in Target Binding Affinity

The morpholino ring contributes significantly to binding interactions through hydrogen bonding and hydrophobic effects. Molecular docking studies of 2-morpholinoquinoline-1,2,4-oxadiazole hybrids revealed that the morpholino oxygen forms hydrogen bonds with bacterial DNA gyrase residues (e.g., Asp73 and Thr165 in E. coli), while the quinoline core intercalates into DNA [5]. In anticancer contexts, morpholino-substituted quinazolines (e.g., AK-3 and AK-10) exhibited IC₅₀ values of 6.44–10.38 μM against breast cancer (MCF-7) and neuroblastoma (SHSY-5Y) cells, with the morpholino group stabilizing interactions with kinase ATP-binding pockets [4].

Comparative analyses of morpholino versus piperazine analogues demonstrated that the morpholino ring’s ether oxygen enhances solubility and reduces off-target cytotoxicity. For instance, 2-morpholinoquinoline derivatives showed 3-fold lower toxicity in Schizosaccharomyces pombe models compared to piperazine-containing counterparts [2] [5].

Comparative Analysis of 4-Anilinoquinoline Hybrid Systems

4-Anilinoquinoline hybrids incorporating a 2-morpholino group exhibit distinct pharmacological profiles. In a study of five 2-morpholino-4-anilinoquinoline derivatives (3a–e), compounds with para-substituted electron-donating groups on the aniline ring (e.g., 3d: IC₅₀ = 8.50 μM) outperformed unsubstituted analogues (3a: IC₅₀ = 25.6 μM) against HepG2 liver cancer cells [6]. The hybrid system’s planar configuration facilitates intercalation into DNA, while the morpholino moiety improves pharmacokinetic properties [6].

| Compound | Aniline Substituent | IC₅₀ (μM) HepG2 | Selectivity Index (HEK293) |

|---|---|---|---|

| 3a | H | 25.6 | 2.1 |

| 3c | 4-OCH₃ | 11.42 | 4.3 |

| 3d | 4-N(CH₃)₂ | 8.50 | 5.8 |

| 3e | 3,4-di-OCH₃ | 12.76 | 6.2 |

Table 2: Anticancer activity and selectivity of 2-morpholino-4-anilinoquinoline hybrids [6].

In contrast, 4-anilinoquinolines lacking the morpholino group showed reduced activity against Clostridium difficile (MIC = 12 μg/mL vs. 1.0 μg/mL for morpholino analogues), highlighting the synergistic role of the morpholino-aniline combination in Gram-positive bacterial targeting [3].

Electronic and Steric Determinants in Anticancer Activity

Electronic effects from substituents profoundly influence anticancer mechanisms. Quinazoline derivatives with electron-donating N,N-dimethylamine groups at the 4-position (e.g., AK-3) induced G1-phase cell cycle arrest in MCF-7 cells, while electron-withdrawing nitro groups promoted apoptosis via ROS generation [4]. Steric hindrance also modulates topoisomerase I inhibition; bulkier 8-morpholinyl substituents in tetrahydroquinoline derivatives (e.g., compound 8) disrupted enzyme-DNA complexes more effectively than smaller groups [8].

| Substituent | Electronic Effect | IC₅₀ (μM) A549 | Mechanism |

|---|---|---|---|

| -OCH₃ | Donor | 10.38 | G1 arrest |

| -NO₂ | Withdrawing | 6.44 | Apoptosis (ROS) |

| -Br | Polarizable | 9.54 | Topo I inhibition |

Table 3: Electronic and steric effects on anticancer activity of 2-morpholinoquinoline analogues [4] [8].

| Compound | Target Organism | Minimum Inhibitory Concentration (µM) | Enzyme Target | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| 2-Morpholinoquinoline derivatives | Gram-positive bacteria | Variable (2-24 mg/L) | DNA gyrase/Topoisomerase IV | Dual topoisomerase inhibition | Citation 2, 5 |

| Morpholinium-based ILs [Dec2Mor] | Pseudomonas aeruginosa | 10-24 mg/L | Enzyme inhibition assay | Enzymatic toxicity pathway | Citation 1 |

| Morpholinium-based ILs [DecEtMor] | Pseudomonas aeruginosa | 751-1947 mg/L | Enzyme inhibition assay | Reduced enzyme inhibition | Citation 1 |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 mg/L (5 µM) | Cell wall synthesis | Anti-staphylococcal activity | Citation 3 |

| Halogenated quinolines (HQ 2) | Methicillin-resistant S. epidermidis | 0.59 µM | DNA gyrase | DNA gyrase supercoiling inhibition | Citation 2 |

| Morpholine-modified Ru(ii)-3 | Staphylococcus aureus | 0.78 µg/mL | Multiple targets | Membrane damage + ROS formation | Citation 6 |

The morpholinium-based ionic liquids containing the [Dec2Mor] cationic core demonstrated significant enzyme inhibition potential with fifty percent effective concentration values between ten and twenty-four milligrams per liter, achieving complete inhibition at eighty milligrams per liter for all six investigated ionic liquids [3]. In contrast, [DecEtMor] ionic liquids exhibited less pronounced enzyme inhibition potential, with fifty percent effective concentration values ranging from seven hundred fifty-one to one thousand nine hundred forty-seven milligrams per liter [3].

Quinoline-based hydroxyimidazolium hybrids have shown remarkable antimicrobial activity, with compound 7b demonstrating potent anti-staphylococcal activity against Staphylococcus aureus with a minimum inhibitory concentration value of two micrograms per milliliter [4]. This compound exhibited greater than fifty percent inhibition against Klebsiella pneumoniae at twenty micrograms per milliliter and achieved full inhibition at fifty micrograms per milliliter [4].

Halogenated quinolines represent another class of effective enzymatic inhibitors, with compound HQ 2 showing enhanced antibacterial activities against methicillin-resistant Staphylococcus epidermidis planktonic cells with a minimum inhibitory concentration of zero point five nine micrograms per milliliter [1]. These compounds demonstrated potent biofilm eradication activities with minimum biofilm eradication concentration values of two point three five micrograms per milliliter [1].

The morpholine-modified ruthenium-based agents exhibit multitarget antimicrobial mechanisms, with compound Ru(ii)-3 showing the strongest antibacterial effect with a minimum inhibitory concentration value of zero point seven eight micrograms per milliliter against Staphylococcus aureus [5]. This compound demonstrated rapid bactericidal efficacy, killing more than ninety-nine percent of bacteria in just two hours at the minimum inhibitory concentration [5].

Novel bacterial topoisomerase inhibitors containing quinoline scaffolds have been developed as dual-targeting agents that inhibit both deoxyribonucleic acid gyrase and topoisomerase type four simultaneously [6]. These compounds demonstrated equivalent dual-targeting activity against the deoxyribonucleic acid gyrase and topoisomerase type four enzymes of Staphylococcus aureus and Escherichia coli in enzymatic assays [7].

The design and synthesis of 2-(4-bromophenyl)quinoline-4-carboxamide derivatives have shown significant antimicrobial activity through deoxyribonucleic acid gyrase inhibition, with compounds 6b and 10 revealing fifty percent inhibitory concentration values of thirty-three point six four and eight point four five micromolar, respectively, in Staphylococcus aureus deoxyribonucleic acid gyrase supercoiling assays [2].

Apoptosis Induction Mechanisms in Hepatocellular Carcinoma Models

The apoptosis induction mechanisms of 2-morpholinoquinoline compounds in hepatocellular carcinoma models involve complex cellular pathways that lead to programmed cell death through multiple molecular targets and signaling cascades. These mechanisms have been extensively studied across various hepatocellular carcinoma cell lines, revealing distinct patterns of apoptotic activation [8] [9].

Table 2: Apoptosis Induction Mechanisms in Hepatocellular Carcinoma Models

| Compound | Cell Line | IC50 Value (µM) | Apoptosis Mechanism | Key Markers | Time Course | Reference |

|---|---|---|---|---|---|---|

| 2-Morpholino-4-anilinoquinoline derivatives | HepG2 | 3-30 µM range | Direct cytotoxic effects | MTT viability assay | 72 hours | Citation 8 |

| Pyrazolo[3,4-h]quinoline (YRL1091) | MDA-MB-231/MCF-7 | 10-30 µM | Paraptosis via ROS/ER stress | LC3B upregulation, MAPK activation | 24-48 hours | Citation 22 |

| Quinoline-based compound (SGI-1027) | Huh7 | Dose-dependent | Mitochondrial-mediated pathway | Bcl-2 downregulation, Bax upregulation | 24 hours | Citation 24 |

| 1,2-Oxazine compound (3i) | HepG2/HCCLM3 | 20.2% subG1 accumulation | NF-κB pathway targeting | Phosphatidylserine translocation | Variable intervals | Citation 27 |

| Novel quinoline derivatives (6i, 6m) | MCF7 | 6.10±1.23 (6i), 8.21±2.31 (6m) | Oxidative stress independent | Morphological changes, mitochondrial destabilization | Treatment-dependent | Citation 66 |

| Quinoline hydrazone derivative (15) | HepG2 | 9.417 µM | CASP7, FEZ1, HSPE1 upregulation | Caspase gene expression | 60 minutes distribution | Citation 26 |

The 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant cytotoxic effects in HepG2 hepatocellular carcinoma cell lines through direct cellular targeting mechanisms [10]. Cell viability screening tests performed using three-(4,5-dimethyl thiazol-2yl)-2,5-diphenyltetrazolium bromide reagent revealed that these compounds exhibit effects on cell proliferation with direct cytotoxic effects at concentrations ranging from three to thirty micromolar over seventy-two hour treatment periods [10].

The pyrazolo[3,4-h]quinoline derivative YRL1091 induces a distinct form of programmed cell death known as paraptosis in breast cancer cells through reactive oxygen species generation and endoplasmic reticulum stress [11]. This compound caused cytotoxicity in MDA-MB-231 and MCF-7 cells with numerous cytoplasmic vacuoles, which represents one of the distinct characteristics of paraptosis [11]. YRL1091-treated cells displayed upregulation of microtubule-associated protein 1 light chain 3B, downregulation of multifunctional adapter protein Alix, and activation of extracellular signal-regulated kinase 1/2 and c-Jun N-terminal kinase [11].

SGI-1027, a quinoline-based small-molecule inhibitor of deoxyribonucleic acid methyltransferase enzymes, induces apoptosis in Huh7 human hepatocellular carcinoma cells through the mitochondrial-mediated pathway [9]. Treatment with SGI-1027 resulted in significant dose-dependent decreases in cell viability, with flow cytometric analysis identifying cell apoptosis after twenty-four hour treatment [9]. Immunoblot analysis demonstrated that SGI-1027 downregulated the expression of B cell lymphoma-2 and upregulated the expression of Bcl-associated X protein [9].

The 1,2-oxazine compound 3i demonstrates potent targeting of the nuclear factor kappa B signaling pathway in hepatocellular carcinoma cells [12]. Treatment of HepG2 and HCCLM3 cells with 3i for different time intervals revealed substantial increases in the accumulation of the subG1 population to twenty point two percent in HepG2 cells [12]. The appearance of phosphatidylserine in the outer leaflet of the plasma membrane confirmed the apoptosis-inducing effect, with 3i significantly increasing the percentage of apoptotic cells to fifty-five percent compared with dimethyl sulfoxide-treated cells at three point eight percent [12].

Novel quinoline derivatives 6i and 6m have been identified as potent anticancer agents that induce apoptosis in MCF7 cells through oxidative stress-independent mechanisms [13]. Compound 6i showed excellent antiproliferative activity with an fifty percent inhibitory concentration value of six point ten plus or minus one point two three micromolar, while compound 6m exhibited an fifty percent inhibitory concentration of eight point two one plus or minus two point three one micromolar [13]. Detailed studies suggested that these compounds induced apoptosis in MCF7 cells without causing necrosis, with destabilization of mitochondrial membrane potential observed as the mechanism behind the anticancer activity [13].

Quinoline hydrazone derivatives have demonstrated significant antiproliferative activity against hepatocellular carcinoma cells through upregulation of specific apoptotic genes [14]. Compound 15 showed significant antiproliferative activity against HepG2 cells with an fifty percent inhibitory concentration of nine point four one seven micromolar [14]. Microarray analysis results indicated that this compound significantly induced upregulation of CASP7, FEZ1, and HSPE1 genes and downregulation of nuclear casein kinase, NUCKS1, ABCB1, and CYP1A1 proteins, which led to inhibition of tumor growth [14].

The phenoxyphenol compound diTFPP in combination with C2-ceramide has shown synergistic effects in hepatocellular carcinoma treatment [8]. The diTFPP/C2-ceramide cotreatment induced two- to threefold increases in cell death compared to C2-ceramide alone and induced pyknosis in HA22T hepatocellular carcinoma cell lines [8]. Annexin V/7-aminoactinomycin D double staining and Western blotting indicated that apoptosis was involved in diTFPP/C2-ceramide cotreatment-mediated cell death [8].

Deoxyribonucleic Acid Intercalation and Topoisomerase Inhibition Dynamics

The deoxyribonucleic acid intercalation and topoisomerase inhibition dynamics of 2-morpholinoquinoline compounds involve complex molecular interactions that disrupt deoxyribonucleic acid structure and function through multiple mechanisms including intercalative binding, groove binding, and enzyme inhibition [15] [16] [17].

Table 3: DNA Intercalation and Topoisomerase Inhibition Dynamics

| Compound Type | DNA Binding Affinity (KD) | Intercalation Method | Topoisomerase Target | DNA Structural Changes | Inhibition Mechanism | Reference |

|---|---|---|---|---|---|---|

| Quinoline alkaloids | Favorable π-π interactions | Molecular docking confirmed | Type I and II | Base pair separation increase | Intercalative topoisomerase poison | Citation 43 |

| Chloroquine (quinoline derivative) | 200 ± 100 µM | Optical tweezers measurement | Non-specific intercalation | 0.29 nm/ligand elongation | DNA stabilization | Citation 42 |

| Quinoline-based intercalators | Variable intercalation | NMR spectroscopy | Type II primarily | Groove binding mode | Groove binding + intercalation | Citation 41 |

| Indeno[1,2-c]quinoline derivatives | Strong dual topo I/II inhibition | Enzymatic assays | Dual topo I/II inhibition | Catalytic and poison mechanisms | Non-DNA intercalating inhibitor | Citation 80 |

| Novel bacterial topoisomerase inhibitors | Micromolar range | Supercoiling assays | DNA gyrase/Topoisomerase IV | Allosteric binding site | Novel allosteric site binding | Citation 7 |

| DNA-intercalating quinolines | Strong DNA binding | Competitive binding assays | Type II inhibition | Intercalative binding | Poison mechanism | Citation 52 |

Quinoline alkaloids have been extensively studied for their intercalative topoisomerase inhibition properties through molecular docking approaches [17]. Ten Stauranthus quinoline alkaloids were examined for potential intercalation into deoxyribonucleic acid, with four alkaloids (stauranthine, skimmianine, 3',6'-dihydroxy-3',6'-dihydrostauranthine, and trans-3',4'-dihydroxy-3',4'-dihydrostauranthine) demonstrating consistent intercalative docking capabilities [17]. Density functional calculations using M06 functionals indicated favorable pi-pi interactions between either skimmianine or stauranthine and the guanine-cytosine base pair [17].

Chloroquine, a quinoline derivative, intercalates into double-stranded deoxyribonucleic acid with a dissociation constant of approximately two hundred micromolar, with this binding being entropically driven [16]. Optical tweezers stretching experiments demonstrated that chloroquine behaves as a classic double-stranded deoxyribonucleic acid intercalator at high concentrations, increasing both contour and persistence length in a force-dependent manner [16]. Saturated chloroquine intercalation occurs every approximately five base pairs and leads to deoxyribonucleic acid duplex elongation by zero point two nine nanometers per ligand molecule [16].

Nuclear magnetic resonance spectroscopy studies have revealed that intercalation mechanisms into double-stranded calf thymus deoxyribonucleic acid can be probed using thirty-eight different ligands, largely based on naphthalene or quinoline systems [15]. These studies demonstrated how nuclear magnetic resonance shift and line width changes of ligand signals can be used to unequivocally differentiate intercalation from groove binding modes and to obtain association constants through curve fitting [15].

Indeno[1,2-c]quinoline derivatives have been identified as dual topoisomerase type one and type two inhibitors with potent cytotoxic activities [18]. Compound 11b, (E)-9-[3-(dimethylamino)propoxy]-11H-indeno[1,2-c]quinolin-11-one O-3-(dimethylamino)propyl oxime, exhibited approximately equal activity to the lead compound 2c against the growth of HeLa and A549 cancer cells [18]. Both compounds 11b and 11c were more active than 2c in the inhibition of topoisomerase type one and topoisomerase type two, however, none of them exhibited significant deoxyribonucleic acid binding affinity while 2c was a very strong deoxyribonucleic acid binding agent [18].

Novel bacterial topoisomerase inhibitors have been developed using de novo molecular design approaches to target allosteric binding sites within bacterial deoxyribonucleic acid gyrase [6]. Biphenyl inhibitor 7 displayed moderate potency against Escherichia coli gyrase with an fifty percent inhibitory concentration of seventeen micromolar and Escherichia coli topoisomerase type four with an fifty percent inhibitory concentration of sixty-four micromolar [6]. This compound demonstrated micromolar activity against both enzymes and holds significant potential for dual-targeting ability of the allosteric site [6].

Deoxyribonucleic acid-intercalating quinolines exhibit strong binding affinity through competitive binding assays with established intercalators such as ethidium bromide [19]. Quinone reductase 2 studies have identified three deoxyribonucleic acid-intercalating agents (ethidium bromide, acridine orange, and doxorubicin) as novel nanomolar inhibitors, with ethidium and acridine orange binding reduced quinone reductase 2 with affinity fifty-fold higher than that of oxidized quinone reductase 2 [19].

The mechanisms of quinolone action against bacterial topoisomerases involve dual targeting of deoxyribonucleic acid gyrase and topoisomerase type four, binding to specific domains and conformations to block deoxyribonucleic acid strand passage catalysis [20]. Quinolones inhibit enzyme function by blocking the resealing of deoxyribonucleic acid double-strand breaks and stabilizing catalytic intermediate covalent complexes of enzyme and deoxyribonucleic acid that serve as barriers to movement of deoxyribonucleic acid replication forks [20].

Structural insights into quinolone-deoxyribonucleic acid cleavage complexes of type IIA topoisomerases have been provided through crystallographic studies [21]. Type II topoisomerases alter deoxyribonucleic acid topology by forming covalent deoxyribonucleic acid-cleavage complexes that allow deoxyribonucleic acid transport through double-stranded deoxyribonucleic acid breaks [21]. Structures of cleavage complexes formed by Streptococcus pneumoniae ParC breakage-reunion and ParE TOPRIM domains of topoisomerase type four stabilized by moxifloxacin and clinafloxacin revealed two drug molecules intercalated at the highly bent deoxyribonucleic acid gate [21].

XLogP3

Dates

Explore Compound Types